molecular formula C9H9NO6 B1393832 Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate CAS No. 2888-09-7

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

Cat. No. B1393832
CAS RN: 2888-09-7
M. Wt: 227.17 g/mol
InChI Key: KMYXCRZYBSQHLT-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO6 . Its molecular weight is 227.171 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate” consists of a benzene ring substituted with hydroxy, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Synthesis of Fluorescent Receptors

Methyl 2-hydroxy-5-methoxy-3-nitrobenzenecarboxylate is used in the synthesis of zinc-selective spiropyran-based fluorescent receptors. These receptors are significant in detecting zinc ions, which play essential roles in biological systems and industrial processes .

Preparation of Schiff Base Compounds

This compound is involved in preparing tetradentate Schiff base compounds. Schiff bases have various applications, including catalysis, organic synthesis, and the development of pharmaceuticals .

Study of Electroantennogram Responses

Although not directly mentioned for Methyl 2-hydroxy-5-methoxy-3-nitrobenzenecarboxylate, related compounds are used to study electroantennogram responses in insects. This application could be relevant for understanding insect behavior and developing pest control strategies .

Photoregenerable Receptors

The compound is also used to create photoregenerable receptors, which can be significant in environmental monitoring and the detection of specific ions or molecules .

Synthesis of Spiro Compounds

It serves as a precursor for synthesizing spiro compounds like ethyl 4-(8-methoxy-3?,3?-dimethyl-6-nitrospiro[chromene-2,2?-indoline]-1?-yl)butanoate. Spiro compounds have diverse applications in medicinal chemistry and materials science .

properties

IUPAC Name

methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYXCRZYBSQHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677772
Record name Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

CAS RN

2888-09-7
Record name Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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